molecular formula C14H18ClN3O2 B8604986 4-Amino-5-chloro-2-hydroxy-N-(1-azabicyclo[2.2.2]oct-3-yl)benzamide CAS No. 120713-17-9

4-Amino-5-chloro-2-hydroxy-N-(1-azabicyclo[2.2.2]oct-3-yl)benzamide

Cat. No. B8604986
M. Wt: 295.76 g/mol
InChI Key: GNBIPVKKEBBRAK-UHFFFAOYSA-N
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Patent
US05011992

Procedure details

To a solution of sodium ethanethiolate in DMF is added 4-amino-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2-methoxybenzamide and the mixture heated under reflux to 1 h. After cooling, the mixture is neutralized with hydrochloric acid, concentrated in vacuo and the residue purified by chromatography to give the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([S-])C.[Na+].[NH2:5][C:6]1[C:22]([Cl:23])=[CH:21][C:9]([C:10]([NH:12][CH:13]2[CH:18]3[CH2:19][CH2:20][N:15]([CH2:16][CH2:17]3)[CH2:14]2)=[O:11])=[C:8]([O:24]C)[CH:7]=1.Cl>CN(C=O)C>[NH2:5][C:6]1[C:22]([Cl:23])=[CH:21][C:9]([C:10]([NH:12][CH:13]2[CH:18]3[CH2:17][CH2:16][N:15]([CH2:20][CH2:19]3)[CH2:14]2)=[O:11])=[C:8]([OH:24])[CH:7]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[S-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC(=C(C(=O)NC2CN3CCC2CC3)C=C1Cl)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux to 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by chromatography

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C(=O)NC2CN3CCC2CC3)C=C1Cl)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.